molecular formula C20H13BrN2O4 B3264794 N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide CAS No. 397278-08-9

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide

Cat. No.: B3264794
CAS No.: 397278-08-9
M. Wt: 425.2 g/mol
InChI Key: JZSOKUFKIUIVBC-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide is a complex organic compound with the molecular formula C15H11BrN2O4. It is characterized by the presence of benzoyl, nitrophenyl, and bromobenzamide functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Similar compounds have been used as intermediates in the synthesis of various pharmaceuticals , suggesting that they may interact with a wide range of biological targets.

Mode of Action

The presence of nitro, bromo, and acetamide groups in its structure suggests that it may undergo a variety of chemical transformations, depending on the reaction conditions. These transformations could potentially alter the compound’s interaction with its targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide is currently unavailable. Its logp value of 356 suggests that it may have good lipophilicity, which could influence its absorption and distribution in the body.

Result of Action

Its chemical structure and reactivity suggest that it could potentially interact with a variety of biological targets, leading to diverse cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide typically involves multi-step processes. One common method starts with the nitration of 4-nitroaniline to produce 2-amino-5-nitrobenzophenone. This intermediate is then reacted with bromoacetyl bromide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can help in the purification process .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
  • N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide

Uniqueness

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O4/c21-17-9-5-4-8-15(17)20(25)22-18-11-10-14(23(26)27)12-16(18)19(24)13-6-2-1-3-7-13/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSOKUFKIUIVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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